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Dicarbonylrhodium(I) 2,4-pentanedionate

Cat. No.: B13715167
M. Wt: 259.04 g/mol
InChI Key: GGRQQHADVSXBQN-FHJHGPAASA-N
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Description

Significance and Historical Context within Organometallic Chemistry

The field of organometallic chemistry, which studies compounds with metal-carbon bonds, has its roots in the 18th and 19th centuries with discoveries like Louis Claude Cadet de Gassicourt's synthesis of cacodyl (B8556844) and William Christopher Zeise's platinum-ethylene complex, Zeise's Salt. openochem.orgwikipedia.org Major advancements, such as the development of Grignard reagents in 1900 and the discovery of the "sandwich" structure of ferrocene (B1249389) in 1951, propelled the field forward, demonstrating the diverse bonding and reactivity of metals with organic ligands. openochem.orglibretexts.orglibretexts.org

Within this rich history, rhodium complexes emerged as particularly effective catalysts. While early hydroformylation processes, discovered by Otto Roelen in 1938, utilized cobalt catalysts, rhodium-based systems later proved to be more active under milder conditions. acs.orgresearchgate.netillinois.edu Dicarbonylrhodium(I) 2,4-pentanedionate, also known as (acetylacetonato)dicarbonylrhodium(I) or Rh(CO)₂(acac), was described in the scientific literature by F. Bonati and G. Wilkinson in 1964. google.comwikipedia.orgrsc.org

This compound is a dark green, air-stable solid that features a rhodium(I) center. wikipedia.org Its significance lies in its stable, 16-electron, square planar molecular geometry, which is a common and reactive configuration for rhodium(I) catalysts. wikipedia.org The bidentate acetylacetonate (B107027) (acac) ligand and the two carbonyl (CO) ligands stabilize the Rh(I) center, making the compound an excellent and reliable starting material for generating catalytically active species.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₇H₇O₄Rh
Molar Mass 258.034 g·mol⁻¹ wikipedia.org
Appearance Dark green solid wikipedia.org
Melting Point 154-156 °C synthesiswithcatalysts.com
Solubility Soluble in acetone (B3395972) and benzene (B151609) wikipedia.org
Molecular Geometry Square planar wikipedia.org

Overview of its Prominence as a Precursor in Catalysis and Advanced Materials Science

The utility of this compound stems primarily from its role as a precursor, a stable compound from which highly reactive species can be generated in situ for specific applications.

In the realm of catalysis, it is a cornerstone for homogeneous catalysis, particularly in hydroformylation. synthesiswithcatalysts.com Hydroformylation is a major industrial process that converts alkenes (olefins), carbon monoxide, and hydrogen into aldehydes, which are key intermediates for producing everything from plasticizers to detergents. illinois.edulsu.edu Rhodium-based catalysts are favored in many industrial settings for their high activity and selectivity under low-pressure conditions. acs.orglsu.edu this compound serves as a convenient and efficient source of rhodium for creating the active catalyst within the reaction vessel, often by reacting it with phosphine (B1218219) ligands. Beyond hydroformylation, it is also employed as a precursor for catalysts in other important organic transformations, including silylformylation, carbonylation, and the conjugate addition of boronic acids to enones. synthesiswithcatalysts.com

In advanced materials science, organometallic compounds are crucial precursors for depositing thin films of high-purity materials. wiley-vch.de Techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) rely on volatile and reactive precursors to build materials layer by layer. wiley-vch.deaalto.fiamericanelements.com While rhodium(III) acetylacetonate has been specifically mentioned in ALD studies for creating rhodium thin films, the fundamental role of such organometallic complexes as volatile metal sources is well-established. nih.gov this compound can serve as a precursor in solution deposition and other methods for creating rhodium-containing materials, such as supported catalysts where rhodium complexes are deposited onto solid support materials like metal oxides. synthesiswithcatalysts.commdpi.com The ability to controllably decompose the precursor allows for the formation of pure rhodium metal or rhodium-based materials for applications in electronics and heterogeneous catalysis. mdpi.com

Table 2: Key Applications as a Precursor

FieldApplication
Homogeneous Catalysis Precursor for hydroformylation of olefins. synthesiswithcatalysts.com
Precursor for silylformylation of olefins. synthesiswithcatalysts.com
Precursor for carbonylative silylcarbocyclization. synthesiswithcatalysts.com
Materials Science Solution deposition precursor for rhodium materials. synthesiswithcatalysts.com
Precursor for heterogenized catalysts on solid supports. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O4Rh B13715167 Dicarbonylrhodium(I) 2,4-pentanedionate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8O4Rh

Molecular Weight

259.04 g/mol

IUPAC Name

carbon monoxide;(E)-4-hydroxypent-3-en-2-one;rhodium

InChI

InChI=1S/C5H8O2.2CO.Rh/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;;;/b4-3+;;;

InChI Key

GGRQQHADVSXBQN-FHJHGPAASA-N

Isomeric SMILES

C/C(=C\C(=O)C)/O.[C-]#[O+].[C-]#[O+].[Rh]

Canonical SMILES

CC(=CC(=O)C)O.[C-]#[O+].[C-]#[O+].[Rh]

Origin of Product

United States

Synthetic Methodologies and Precursor Derivatization

Established Synthetic Pathways to Dicarbonylrhodium(I) 2,4-pentanedionate

The synthesis of this compound can be achieved through several established methods, primarily involving the reaction of a rhodium precursor with 2,4-pentanedione (acetylacetone) and a source of carbon monoxide.

One common laboratory-scale preparation involves treating rhodium carbonyl chloride, [(CO)₂RhCl]₂, with sodium 2,4-pentanedionate. wikipedia.org This reaction efficiently yields the desired product along with sodium chloride as a byproduct.

Another widely used method starts from rhodium trichloride (B1173362) (RhCl₃). google.com In this process, an alcoholic solution of rhodium trichloride is reacted with carbon monoxide, which reduces the rhodium from the +3 to the +1 oxidation state, followed by the addition of a 2,4-pentanedionate source. google.com Variations of this method focus on controlling reaction conditions such as temperature and solvent to optimize yield and purity. google.com For instance, the reaction can be carried out in an alcohol-water solution at temperatures between 60-120 °C. google.com

Starting MaterialKey ReagentsGeneral Reaction ConditionsByproducts
Rhodium(III) chloride (RhCl₃)2,4-pentanedione, Carbon Monoxide (CO)Mild conditions, often in an alcohol/water medium. CO acts as both a ligand and a reducing agent.Hydrochloric acid (HCl)
Dicarbonylrhodium(I) chloride dimer ([(CO)₂RhCl]₂)Sodium 2,4-pentanedionate (Na(acac))Reaction in a suitable solvent.Sodium chloride (NaCl)

Methodologies for Ligand Modification and Substitution Reactions

This compound is a versatile precursor largely due to the reactivity of its ligands, which can be modified or substituted to generate a diverse range of new complexes. Both the dicarbonyl (CO) and the 2,4-pentanedionate (acac) ligands are subject to substitution.

The substitution of the 2,4-pentanedionate ligand is a common strategy. A well-established method involves the protonation of the acac ligand with a strong acid, such as perchloric acid (HClO₄), in a coordinating solvent like acetone (B3395972). lookchem.com This process removes the acac ligand and generates a cationic intermediate, [Rh(solvent)₂(CO)₂]⁺, in situ. This reactive intermediate can then be treated with a new ligand to form a new complex. lookchem.com This approach has been successfully used to synthesize a series of cationic rhodium(I) dicarbonyl complexes with various α-diimine ligands. lookchem.com

The carbonyl ligands can also be replaced, often by ligands with strong σ-donating and π-accepting properties, such as phosphines. These substitution reactions are fundamental in tuning the electronic and steric properties of the resulting rhodium catalyst. The stability of the Rh-CO bond can be influenced by the other ligands present in the complex; for example, intramolecular substitution can occur where an uncoordinated electron-donating atom from another ligand displaces a carbonyl group. researchgate.net

Original LigandReagent/MethodIncoming Ligand TypeProduct Type
2,4-pentanedionate (acac)Protonation with acid (e.g., HClO₄)α-DiiminesCationic [Rh(α-diimine)(CO)₂]⁺ complexes
Carbonyl (CO)Heating/Ligand AdditionPhosphines, AminesSubstituted Rh(I) complexes
Carbonyl (CO)Intramolecular reactionPendant N-donor groupTridentate N-coordinated complexes

Preparation of Novel Rhodium Complexes Utilizing this compound as a Starting Material

The utility of this compound as a starting material is well-documented in the synthesis of novel rhodium complexes for applications in catalysis and materials science.

One prominent example is the synthesis of cationic rhodium dicarbonyl complexes. By treating Rh(acac)(CO)₂ with perchloric acid and subsequently adding an α-diimine ligand, researchers have prepared a series of complexes with the general formula [Rh(α-diimine)(CO)₂][ClO₄]. lookchem.com The electronic properties of these final complexes can be systematically varied by modifying the substituents on the α-diimine ligand. lookchem.com

Another area of research involves the synthesis of metallocenyl-containing rhodium complexes. mdpi.com Novel β-diketonato rhodium(I) dicarbonyl complexes, such as [Rh(FcCOCHCOR)(CO)₂] (where Fc is ferrocenyl), have been synthesized from Rh(acac)(CO)₂. These complexes are of interest for their unique electrochemical properties, which arise from the presence of both the rhodium center and the redox-active metallocene moiety. mdpi.com The synthesis involves the exchange of the 2,4-pentanedionate ligand for a metallocenyl-containing β-diketone.

Starting MaterialReagentsNovel Complex FormedReference
Rh(acac)(CO)₂1) HClO₄, acetone; 2) α-diimine[Rh(α-diimine)(CO)₂][ClO₄] lookchem.com
Rh(acac)(CO)₂Metallocenyl β-diketone (e.g., FcCOCH₂COCF₃)[Rh(FcCOCHCOCF₃)(CO)₂] mdpi.com

Structural Analysis and Coordination Chemistry of Dicarbonylrhodium I 2,4 Pentanedionate

Advanced Spectroscopic Characterization Techniques for Understanding Bonding and Electronic Structure

A suite of advanced spectroscopic techniques is employed to elucidate the intricate details of the bonding, electronic structure, and dynamic behavior of dicarbonylrhodium(I) 2,4-pentanedionate.

Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes within a molecule and is particularly sensitive to the stretching frequencies of carbonyl ligands. In this compound, the CO ligands give rise to strong absorption bands in the IR spectrum, typically around 2000 cm⁻¹. The positions of these bands are indicative of the electronic environment of the rhodium center and the nature of the Rh-CO bond.

The acetylacetonate (B107027) ligand also exhibits characteristic vibrations, including C=O and C=C stretching modes at approximately 1600 cm⁻¹ and C-H bending modes around 1520 cm⁻¹. Analysis of these vibrational bands, especially in single-crystal polarized IR studies, allows for the unambiguous differentiation between in-plane and out-of-plane vibrational modes. rsc.org Furthermore, in-situ FTIR spectroscopy can be utilized to monitor the transformation of this compound under reaction conditions, revealing the formation of intermediate species and decomposition products such as rhodium carbonyl clusters like [Rh₄(CO)₁₂] and [Rh₆(CO)₁₆]. rsc.org

Table 1: Characteristic Infrared Absorption Frequencies
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Carbonyl (CO)Stretching (ν(CO))~2000
Acetylacetonate (C=O)Stretching~1600
Acetylacetonate (C-H)Bending~1520

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and chemical environment of atoms in a molecule. For this compound, ¹³C NMR is particularly informative. The carbon atoms of the acetylacetonate ligand typically resonate in the range of 100–110 ppm. The carbonyl carbons can also be observed, often exhibiting coupling to the ¹⁰³Rh nucleus. acs.org

¹⁰³Rh NMR spectroscopy is a direct probe of the rhodium center's electronic environment. However, the ¹⁰³Rh nucleus has a low gyromagnetic ratio and a very wide chemical shift range, making its detection challenging. huji.ac.ilrsc.org Despite these difficulties, solid-state NMR (SSNMR) techniques have been developed to acquire ¹⁰³Rh spectra, which can provide valuable insights into the structure and bonding in the solid state. rsc.orgacs.org For instance, ¹³C magic-angle spinning (MAS) NMR of polycrystalline samples has shown distinct signals for all seven carbon atoms, indicating a breaking of the molecule's C₂ᵥ symmetry in the crystal lattice due to intermolecular interactions. researchgate.net While not directly applicable to the title compound, ³¹P NMR is a crucial technique for studying derivatives where a carbonyl ligand is substituted by a phosphine (B1218219) ligand, providing information on the Rh-P bond and the trans-influence of other ligands. iucr.org

Table 2: Typical ¹³C NMR Chemical Shifts
Carbon TypeTypical Chemical Shift (ppm)
Acetylacetonate Carbons~100–110
Carbonyl Carbons~183.8 (in a related dimeric complex) acs.org

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique that can be used to transfer the intact complex into the gas phase for analysis. The fragmentation of this compound under mass spectrometric conditions would likely proceed through the sequential loss of the two carbonyl ligands, followed by fragmentation of the acetylacetonate ligand. The initial loss of CO would result in a fragment ion corresponding to [Rh(acac)(CO)]⁺, and a subsequent loss would yield [Rh(acac)]⁺. Further fragmentation of the acetylacetonate ligand could lead to various smaller charged species. The isotopic pattern of rhodium (100% ¹⁰³Rh) simplifies the interpretation of the mass spectrum.

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For transition metal complexes like this compound, the UV-Vis spectrum is typically characterized by metal-to-ligand charge transfer (MLCT) and d-d transitions. The square planar d⁸ Rh(I) center is expected to exhibit absorptions corresponding to transitions from the filled d-orbitals of the rhodium to the π* orbitals of the carbonyl and acetylacetonate ligands. These electronic transitions are responsible for the color of the compound and its solutions. wikipedia.org While specific absorption maxima are dependent on the solvent, related rhodium(I) dicarbonyl complexes are known to be characterized using this technique. iucr.org

X-ray Crystallographic Analysis of Coordination Geometry and Intermolecular Interactions

X-ray crystallography provides a definitive three-dimensional structure of a molecule in the solid state. For this compound, crystallographic studies have confirmed the square-planar coordination geometry around the rhodium(I) center. wikipedia.orgresearchgate.net The complex crystallizes in the triclinic space group P1̅. researchgate.net The rhodium atom is coordinated to the two oxygen atoms of the acetylacetonate ligand and the two carbon atoms of the carbonyl ligands. researchgate.net The Rh-O bond distances are approximately 2.040 Å and 2.044 Å, while the Rh-C bond lengths are both around 1.831 Å. researchgate.net The O-Rh-O bond angle is close to 90.8°, and the C-Rh-C angle is approximately 88.9°. researchgate.net

A notable feature of the crystal structure is the stacking of the planar molecules, leading to intermolecular Rh---Rh interactions with distances of about 326 pm. wikipedia.org This stacking arrangement classifies it as a linear chain compound. wikipedia.org

Table 3: Selected Crystallographic Data
ParameterValue
Crystal SystemTriclinic
Space GroupP1̅ researchgate.net
Rh-O Bond Distances (Å)2.040, 2.044 researchgate.net
Rh-C Bond Distances (Å)1.831 researchgate.net
O-Rh-O Angle (°)90.8 researchgate.net
C-Rh-C Angle (°)88.9 researchgate.net
Intermolecular Rh---Rh Distance (pm)~326 wikipedia.org

Theoretical and Computational Investigations of Electronic Structure and Reactivity

Theoretical and computational methods, particularly density functional theory (DFT), have become indispensable tools for understanding the electronic structure, bonding, and reactivity of transition metal complexes. For this compound, DFT calculations have been employed to study various aspects of its chemistry.

These computational studies can accurately predict molecular geometries, vibrational frequencies, and NMR chemical shifts, which complement experimental data. researchgate.net For instance, DFT calculations have been used to investigate the ligand substitution reactions of this compound, showing that the substitution of a CO ligand with a phosphine like PPh₃ occurs through a two-step mechanism. acs.org Furthermore, computational models have been used to analyze the nature of the Rh-alkene bond in related complexes and to understand the factors influencing their stability and reactivity. researchgate.net The electronic structure calculations also provide insights into the nature of the frontier molecular orbitals, which are crucial for understanding the complex's role in catalysis.

Density Functional Theory (DFT) Studies of Molecular Geometry and Bonding

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the geometric and electronic structure of transition metal complexes like this compound, often denoted as Rh(acac)(CO)₂. These computational studies provide detailed insights into bond lengths, bond angles, and the nature of the metal-ligand interactions, which are crucial for understanding the compound's stability and reactivity.

The molecular geometry of this compound is characterized by a square-planar coordination around the central rhodium(I) ion. The rhodium center is bonded to the two oxygen atoms of the bidentate 2,4-pentanedionate (acac) ligand and the carbon atoms of two carbonyl (CO) ligands. DFT calculations have been employed to optimize this geometry and predict key structural parameters. These theoretical values can be compared with experimental data obtained from X-ray crystallography to validate the computational methodology.

A key aspect of the bonding in this complex is the interplay between the σ-donating and π-accepting properties of the ligands. The carbonyl ligands are strong π-acceptors, withdrawing electron density from the rhodium center into their antibonding π* orbitals. This back-bonding strengthens the Rh-C bond and weakens the C-O bond, a phenomenon that can be observed spectroscopically and quantified through computational analysis of bond orders and vibrational frequencies. The 2,4-pentanedionate ligand, in contrast, is primarily a σ-donor through its oxygen lone pairs.

Computational studies have explored how modifications to the ligands can influence the electronic structure and, consequently, the reactivity of the complex. For instance, the substitution of a carbonyl ligand with a phosphine ligand, such as triphenylphosphine (B44618) (PPh₃), has been investigated using DFT. These studies reveal changes in the electron density at the rhodium center and alterations in the lengths and strengths of the remaining bonds, providing a rational basis for tuning the catalytic properties of the complex.

Below is a data table summarizing typical DFT-calculated and experimental bond lengths and angles for this compound.

ParameterDFT Calculated ValueExperimental Value (X-ray)
Bond Lengths (Å)
Rh-C11.851.83
Rh-C21.851.84
Rh-O12.062.04
Rh-O22.062.05
C1-O31.161.15
C2-O41.161.15
**Bond Angles (°) **
C1-Rh-C289.088.9
O1-Rh-O290.590.8
C1-Rh-O190.290.1
C2-Rh-O290.290.1

Note: The DFT values are representative and can vary slightly depending on the functional and basis set used in the calculation. Experimental values are from X-ray crystallographic data.

Quantum Chemical Modeling of Reaction Intermediates and Transition States

Quantum chemical modeling, particularly using DFT, is instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. This allows for the identification and characterization of transient species such as reaction intermediates and transition states, which are often difficult or impossible to observe experimentally. Understanding the structures and energies of these species is fundamental to elucidating reaction mechanisms.

A well-studied reaction is the ligand substitution of a carbonyl group in Rh(acac)(CO)₂ by a phosphine ligand, such as PPh₃. DFT calculations have revealed that this is not a simple one-step process. Instead, it proceeds through a multi-step mechanism involving distinct intermediates and transition states.

The initial step involves the nucleophilic attack of the incoming phosphine ligand on the rhodium center. This leads to the formation of a five-coordinate intermediate. The geometry of this intermediate can be trigonal bipyramidal or square pyramidal, and DFT calculations help to determine the more stable conformation. Subsequently, one of the carbonyl ligands dissociates from this intermediate to yield the final substituted product. The energy barriers associated with the formation of the intermediate and the dissociation of the carbonyl ligand can be calculated, providing insights into the reaction kinetics.

For example, a dissociative mechanism would involve an initial loss of a CO ligand to form a three-coordinate intermediate, which is then attacked by the incoming phosphine. An associative mechanism, on the other hand, involves the initial formation of a five-coordinate intermediate as described above. By comparing the calculated activation energies for these different pathways, the most likely reaction mechanism can be determined.

The table below presents a hypothetical energy profile for a ligand substitution reaction on this compound, illustrating the relative energies of the reactants, transition states, intermediates, and products as determined by quantum chemical modeling.

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants Rh(acac)(CO)₂ + PPh₃0.0
TS1 Transition state for the formation of the intermediate+15.2
Intermediate [Rh(acac)(CO)₂(PPh₃)] (Five-coordinate)+5.7
TS2 Transition state for the dissociation of CO+20.5
Products Rh(acac)(CO)(PPh₃) + CO-10.3

Note: The energy values are illustrative and depend on the specific reaction, ligand, and computational methodology.

Through such detailed computational modeling, a deeper understanding of the factors controlling the reactivity and selectivity of catalysts based on this compound can be achieved. This knowledge is invaluable for the rational design of new and improved catalytic systems.

Catalytic Applications and Mechanistic Understanding

Homogeneous Catalysis Mediated by Dicarbonylrhodium(I) 2,4-pentanedionate Systems

The catalytic activity of this compound is typically realized upon the introduction of ancillary ligands, most commonly phosphines or phosphites, which modulate the steric and electronic properties of the rhodium center. The resulting complexes are highly effective in mediating a range of synthetic methodologies.

Hydroformylation, the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond, is a cornerstone of industrial chemistry for the synthesis of aldehydes. This compound is a common precursor for generating active hydroformylation catalysts. The regioselectivity of the reaction (the preference for the linear 'n' or branched 'iso' aldehyde) and the enantioselectivity (in the case of prochiral olefins) are highly dependent on the ligand system employed.

For instance, in the hydroformylation of 1-octene, the use of this compound with the ligand 6,6′-(phenylphosphanediyl)bis(pyridin-2(1H)-one) (DPONP) under industrially relevant conditions results in high product linearity (>90%). rsc.org Similarly, studying the hydroformylation of 1-hexene (B165129) with a catalyst system derived from Rh(acac)(CO)₂ and the tridentate phosphine (B1218219) ligand 1,1,1-tris(diphenylphosphinomethyl)ethane (B1585349) (triphos) allows for detailed mechanistic investigations. researchgate.net The active catalytic species is often a rhodium hydride complex, formed in situ, which initiates the catalytic cycle. researchgate.net

The use of specialized ligands can also steer the reaction towards high enantioselectivity. While specific enantioselectivity data with Rh(acac)(CO)₂ is extensively documented, studies have shown that catalyst systems like [Rh(acac)(CO)₂] / Ph-BPE can deliver high enantiomeric excess (e.e.) in the asymmetric transfer hydroformylation of substrates like cis-stilbene, achieving up to 95% e.e. st-andrews.ac.uk

OlefinLigand/Co-catalystConditionsRegioselectivity (n:iso)Enantioselectivity (% ee)Reference
1-OcteneDPONPIndustrially relevant>10:1Not Applicable rsc.org
1-HexenePPh₃50 °C, 12 bar H₂/COVariable with P/Rh ratioNot Applicable researchgate.net
1-HexeneP(OPh)₃50 °C, 10 bar H₂/COVariable with P/Rh ratioNot Applicable researchgate.net
cis-Stilbene(R,R)-Ph-BPE120 °C, TolueneNot specified95% st-andrews.ac.uk

This compound is an effective catalyst for carbonylation reactions, where a carbonyl group is introduced into an organic substrate. These reactions are fundamental for synthesizing carboxylic acid derivatives like esters and amides.

A notable application is the carbonylative coupling of unactivated alkyl chlorides with alcohols or phenols to produce esters. rsc.org This transformation, which had been a challenge, can be achieved efficiently using a catalyst system of Rh(acac)(CO)₂ with a diphosphine ligand like 1,3-Bis(diphenylphosphino)propane (DPPP). The addition of sodium iodide is crucial, as it facilitates an in situ halide exchange to form a more reactive alkyl iodide intermediate. rsc.org This methodology has a broad substrate scope, allowing for the preparation of a diverse range of esters in high yields. rsc.org For example, the reaction of 2-chloroethylbenzene with n-butanol yields the corresponding ester in 86% isolated yield. rsc.org

The catalyst is also implicated in industrial processes such as the carbonylation of methanol (B129727) to acetic acid, where related rhodium-carbonyl-iodide species are the active catalysts. mdpi.commdpi.com

SubstrateCoupling PartnerLigandYieldNotesReference
2-Chloroethylbenzenen-ButanolDPPP86%Requires NaI additive rsc.org
Various Alkyl ChloridesAliphatic Alcohols/PhenolsDPPPUp to 95%General method rsc.org
Methyl Iodide / TrimethylamineCarbon MonoxideNone specified97%Forms N,N-Dimethylacetamide mdpi.com

Rh(acac)(CO)₂ catalyzes intramolecular cyclization reactions involving silicon-containing reagents. Silylcarbocyclization (SiCaC) of 1,6-enynes with a hydrosilane, catalyzed by Rh(acac)(CO)₂, affords silyl-functionalized cyclopentane (B165970) derivatives in excellent yields. nih.gov This reaction proceeds under mild conditions, often under a nitrogen or ambient carbon monoxide atmosphere. nih.gov

When the reaction is conducted under an elevated pressure of carbon monoxide (e.g., 20 atm) and in the presence of a phosphite (B83602) ligand such as P(OEt)₃, a carbonyl group is incorporated into the product. This process, known as carbonylative silylcarbocyclization (CO-SiCaC), yields 2-formylmethyl-1-silylmethylidene-cyclopentanes with high selectivity. nih.gov

Furthermore, Rh(acac)(CO)₂ is a catalyst for the silylformylation of olefins, a reaction that introduces both a silyl (B83357) group and a formyl group across a double bond. synthesiswithcatalysts.com

Reaction TypeSubstrateReagentsKey ConditionsProduct TypeReference
Silylcarbocyclization (SiCaC)1,6-EnyneHydrosilaneAmbient CO or N₂Silyl-functionalized cyclopentane nih.gov
Carbonylative Silylcarbocyclization (CO-SiCaC)1,6-EnyneHydrosilane, CO20 atm CO, Phosphite ligandFormyl- and silyl-functionalized cyclopentane nih.gov
SilylformylationOlefinHydrosilane, CONot specifiedSilyl- and formyl-alkane synthesiswithcatalysts.com

The rhodium-catalyzed conjugate addition (or 1,4-addition) of organometallic reagents to α,β-unsaturated carbonyl compounds is a powerful method for carbon-carbon bond formation. wiley-vch.dewikipedia.org Systems based on this compound are highly effective for this transformation. wiley-vch.de

Specifically, the addition of aryl- and alkenylboronic acids to enones is efficiently catalyzed by Rh(acac)(CO)₂ in the presence of a phosphine ligand, such as 1,4-bis(diphenylphosphino)butane (B1266417) (dppb). wiley-vch.de This reaction tolerates a wide range of functional groups and has become a reliable synthetic tool. wiley-vch.de The process involves the addition of the organic group from the boron reagent to the β-carbon of the unsaturated system. wikipedia.orgopenstax.org

For asymmetric versions of this reaction, chiral ligands like BINAP are employed, enabling the synthesis of chiral products in high enantiomeric excess. wikipedia.org For example, the reaction of cyclohexenone with phenylboronic acid using a Rh(acac)(CO)₂/BINAP catalyst system can produce (R)-3-phenyl-cyclohexanone enantioselectively. wikipedia.org

α,β-Unsaturated SubstrateNucleophileLigandProduct TypeReference
Methyl vinyl ketoneAryl/Alkenylboronic acidsdppbβ-Substituted ketone wiley-vch.de
2-CyclohexenoneAryl/Alkenylboronic acidsdppb3-Aryl/Alkenyl cyclohexanone wiley-vch.de
2-CyclohexenonePhenylboronic acid(S)-BINAPChiral 3-phenylcyclohexanone core.ac.uk
N-Boc-4-pyridoneArylzinc chloridesBINAP2-Aryl-2,3-dihydropyridone nih.gov

This compound is also cited as a catalyst for carbamoylstannation and the reduction of aromatic nitro compounds. nanochemazone.cafishersci.com

The reduction of aromatic nitro compounds to their corresponding anilines is a crucial transformation in the synthesis of dyes, pharmaceuticals, and agrochemicals. unimi.itgoogle.com While catalytic hydrogenation using heterogeneous catalysts is common, homogeneous systems offer alternative pathways. wikipedia.org Rhodium-based catalysts can be active in these reductions. The mechanism often involves a series of two-electron steps, proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine product. nih.govorientjchem.org For example, using a rhodium catalyst system, 4-Nitrochlorobenzene can be reduced to 4-chloroaniline (B138754) in high yield (96.2%), demonstrating tolerance for halide substituents. unimi.it

Information in the public domain regarding the specific role and mechanism of Rh(acac)(CO)₂ in carbamoylstannation is less detailed compared to its other applications.

The development of methods for C-H activation and subsequent carbon-carbon bond formation is a significant area of modern synthetic chemistry, offering a more atom-economical approach to building molecular complexity. sigmaaldrich.com this compound-based systems can catalyze such transformations. The Rh(I) center is capable of activating C-H bonds, particularly in aromatic substrates, facilitating reactions like carboxylation. In these processes, the rhodium complex inserts into a C-H bond, forming a rhodium-aryl intermediate which can then react with an electrophile like carbon monoxide to form a new C-C bond.

Mechanistic Pathways and Kinetic Analysis in Catalytic Cycles

Elucidation of Ligand Effects on Catalytic Activity and Selectivity

The catalytic behavior of this compound, a widely used catalyst precursor, is profoundly influenced by the ancillary ligands employed, particularly phosphine ligands. The electronic and steric properties of these ligands can be systematically modified to steer the catalytic reaction's activity, regioselectivity, and enantioselectivity. The elucidation of these effects is critical for the rational design of more efficient and selective catalytic systems.

The primary descriptors for quantifying the properties of phosphine ligands are the Tolman electronic parameter (TEP) and the Tolman cone angle (θ). The TEP is a measure of the ligand's electron-donating or withdrawing ability, determined by the CO stretching frequency in a standard nickel complex. libretexts.orgweebly.com A lower TEP value indicates a more electron-donating ligand. The cone angle provides a quantitative measure of the ligand's steric bulk. libretexts.orgweebly.com Both factors play a crucial role in modulating the performance of rhodium-based catalysts.

Electronic Effects: The electronic nature of the phosphine ligand directly impacts the electron density at the rhodium center. Electron-donating ligands increase the electron density on the metal, which can facilitate key steps in the catalytic cycle, such as oxidative addition. Conversely, electron-withdrawing ligands decrease the electron density, which can enhance π-backbonding to CO ligands and influence the stability of intermediates. bris.ac.uk For instance, in the hydroformylation of styrene, it has been observed that decreasing the basicity (i.e., using more electron-withdrawing phosphines) can lead to an increase in enantioselectivity. ias.ac.in

Steric Effects: The steric bulk of the ligand, quantified by the cone angle, governs the coordination environment around the rhodium atom. Large, bulky ligands can favor the formation of less sterically hindered products, thereby controlling regioselectivity. For example, in the hydroformylation of terminal olefins, bulky phosphine ligands tend to promote the formation of the linear aldehyde over the branched isomer by sterically disfavoring the transition state that leads to the branched product. mdpi.com The bite angle in bidentate phosphine ligands is another critical steric parameter that influences the geometry of the active catalytic species and, consequently, the regioselectivity of the reaction.

The interplay between these electronic and steric effects is complex and often substrate-dependent. The following data tables illustrate how different phosphine ligands affect the outcome of hydroformylation reactions using this compound as a catalyst precursor.

Table 1: Ligand Effects on the Hydroformylation of Styrene Reaction Conditions: Catalyst precursor [Rh(acac)(CO)2], Syngas (CO/H2), Solvent. Specific conditions may vary between studies.

Table 2: Ligand Effects on the Hydroformylation of 1-Octene Reaction Conditions: Catalyst precursor [Rh(acac)(CO)2], Syngas (CO/H2), Solvent. Specific conditions may vary between studies.

Mechanistic Understanding from Spectroscopic Studies

The elucidation of ligand effects is greatly aided by in situ spectroscopic techniques, such as high-pressure infrared (HP-IR) and high-pressure nuclear magnetic resonance (HP-NMR) spectroscopy. These methods allow for the observation of catalytically relevant species under reaction conditions. bris.ac.uk

When this compound is treated with syngas (CO/H₂) and a phosphine ligand (L), the active catalyst, a hydridorhodium carbonyl phosphine species, is formed. The general mechanism for hydroformylation involves several key steps: olefin coordination, migratory insertion to form a rhodium-alkyl intermediate, CO insertion to form a rhodium-acyl species, and finally, hydrogenolysis to release the aldehyde product and regenerate the active hydride catalyst. mdpi.comrsc.org

In situ spectroscopic studies have been instrumental in identifying the resting states of the catalyst and key intermediates. For example, with triphenylphosphine (B44618) (PPh₃), species such as [HRh(CO)(PPh₃)₃] and isomers of the bis-phosphine complex [HRh(CO)₂(PPh₃)₂] have been identified under catalytic conditions. bris.ac.uk The relative concentrations of these species are dependent on the ligand-to-rhodium ratio, temperature, and pressure. Acyl rhodium complexes like [Rh{CO(Alkyl)}(CO)₂(PPh₃)₂] have also been directly observed. bris.ac.uk

HP-IR spectroscopy is particularly powerful for observing carbonyl stretching frequencies, which are sensitive to the electronic environment of the rhodium center and the number of coordinated phosphine ligands. rsc.org Changes in the ν(CO) bands can signal the transformation of the precursor [Rh(acac)(CO)₂] into various active and inactive species, including polynuclear clusters like [Rh₄(CO)₁₂] and [Rh₆(CO)₁₆] in the absence of sufficient stabilizing ligands. rsc.orgresearchgate.net By correlating the observed spectroscopic data with the catalytic performance (activity and selectivity), a direct link between the ligand-influenced structure of the catalytic species and the reaction outcome can be established. This mechanistic insight is invaluable for the rational design of ligands that can stabilize the desired catalytic intermediates and disfavor pathways leading to byproducts or catalyst deactivation.

Dicarbonylrhodium I 2,4 Pentanedionate in Advanced Materials Precursor Chemistry

Role as a Precursor for the Synthesis of Rhodium Nanomaterials

Dicarbonylrhodium(I) 2,4-pentanedionate is utilized as a precursor for the controlled synthesis of rhodium (Rh) nanoparticles and clusters. The thermal decomposition of this compound allows for the formation of metallic rhodium species that can nucleate and grow into well-defined nanostructures. The characteristics of the resulting nanomaterials, such as size and morphology, are influenced by the synthesis conditions and the supporting material.

One approach involves the reduction of this compound in a solvent. For instance, the reduction of this precursor in dimethylformamide using hydrogen at 80°C has been shown to produce rhodium nanoparticles with a narrow size distribution, typically ranging from 2.7 to 4.8 nm. utexas.edu

Another significant application is in the fabrication of supported rhodium nanocatalysts, where the precursor is deposited onto a substrate, often a metal oxide, followed by thermal treatment. nih.gov Studies combining scanning tunneling microscopy (STM) and density functional theory (DFT) have provided insights into the nucleation and growth of rhodium nanoparticles on oxide surfaces like titanium dioxide (TiO₂) and aluminum oxide (Al₂O₃). nih.govnii.ac.jp When this compound is introduced to a TiO₂(110) surface at room temperature, it tends to bind to oxygen vacancy sites. nii.ac.jp Subsequent exposure to carbon monoxide at 373 K leads to the formation of rhodium clusters with diameters of 2–3 nm and heights of 0.3–0.8 nm. nii.ac.jp Similarly, on an Al₂O₃ thin film, the precursor adsorbs and, upon annealing to higher temperatures (up to 873 K), forms rhodium clusters that evolve from two-dimensional islands to three-dimensional structures. nih.gov

The research findings highlight how the choice of precursor and support material, along with process parameters, dictates the final characteristics of the rhodium nanomaterials.

Table 1: Research Findings on Rhodium Nanomaterial Synthesis Using this compound
Synthesis MethodSolvent/SupportReducing Agent/ConditionsResulting NanomaterialKey Findings
Solution-phase reductionDimethylformamideH₂ (10 bar), 80°CRh nanoparticles (2.7–4.8 nm)Produces nanoparticles with a narrow size distribution. utexas.edu
Surface deposition and thermal treatmentTiO₂(110)Exposure to CO at 373 KRh clusters (2–3 nm diameter)Precursor preferentially binds to oxygen vacancies, which are critical for the deligation process. nii.ac.jp
Physical Vapor Deposition (PVD) and annealingAl₂O₃/Ni₃Al(111)Annealing up to 873 K3D Rh clustersAnnealing leads to a ripening effect and a transition from 2D islands to 3D clusters. nih.gov

Applications in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) for Rhodium Thin Films

This compound has been investigated as a precursor for the deposition of rhodium thin films via Chemical Vapor Deposition (CVD) due to its volatility and thermal stability. nii.ac.jpcore.ac.uk However, its application in this area is met with challenges, primarily related to impurity incorporation in the deposited films.

In thermal CVD processes conducted under ultra-high vacuum (9.3 x 10⁻⁷ Pa), the decomposition of (acac)Rh(CO)₂ at temperatures between 473–773 K (200–500 °C) can produce rhodium thin films. core.ac.ukresearchgate.net A notable issue with this method is the contamination of the films with carbon and oxygen impurities, particularly during the initial stages of deposition on a silicon substrate. core.ac.ukresearchgate.net This suggests a direct interaction between the precursor molecules and the reactive silicon surface. The use of a titanium dioxide over-layer on the silicon has been shown to reduce this initial impurity level. core.ac.ukresearchgate.net

To improve film purity, alternative CVD techniques have been explored. Plasma-Enhanced CVD (PECVD) using (acac)Rh(CO)₂ with the assistance of hydrogen has yielded rhodium films of acceptable purity (98 mass% Rh). core.ac.ukresearchgate.net However, films thicker than 30–50 nm produced by this method were observed to have issues with wrinkles and microcracks. core.ac.ukresearchgate.net Laser-assisted CVD (LCVD) has also been employed to create rhodium stripes, but this technique also resulted in carbon-contaminated deposits. core.ac.ukresearchgate.net

While this compound has seen use in CVD, its application in Atomic Layer Deposition (ALD) for rhodium thin films is not well-documented in scientific literature. The majority of ALD processes for rhodium films utilize rhodium(III) acetylacetonate (B107027) (Rh(acac)₃) as the precursor. nih.govsemanticscholar.orgrsc.orgntu.edu.sg The self-limiting reaction mechanism of ALD requires precursors with specific reactivity and thermal properties, and Rh(acac)₃ has been found to be a more feasible precursor for achieving controlled, layer-by-layer growth in combination with co-reactants like oxygen or ozone. nih.govsemanticscholar.orgrsc.orgntu.edu.sg

Table 2: Applications of this compound in CVD
CVD TechniqueSubstrateConditionsFilm CharacteristicsReference
Thermal CVDSilicon473–773 K, Ultra-high vacuumContains carbon and oxygen impurities, especially in the initial growth stage. core.ac.ukresearchgate.net
Plasma-Enhanced CVD (PECVD)Not specifiedHydrogen assistanceAcceptable purity (98 mass% Rh); films >30-50 nm show wrinkles and microcracks. core.ac.ukresearchgate.net
Laser-assisted CVD (LCVD)Not specifiedArgon laserCarbon contaminated deposits. core.ac.ukresearchgate.net

Emerging Research Directions and Future Perspectives

Development of Novel Ligand Architectures for Enhanced Catalytic Efficiency and Sustainability

The 2,4-pentanedionate (acetylacetonate, acac) ligand in Dicarbonylrhodium(I) 2,4-pentanedionate serves as a stable placeholder, which can be readily substituted to generate catalytically active species. A primary focus of modern research is the design of sophisticated ligand architectures that can dramatically influence the activity, selectivity, and stability of the rhodium catalyst.

Pincer Ligands: A significant area of development is the use of pincer ligands—tridentate ligands that bind to the metal center in a meridional fashion. These ligands, such as POCOP (aryl/bis(phosphinite)), PCP (aryl/bis(phosphine)), and PNP (diarylamido/bis(phosphine)) types, create a rigid and well-defined coordination sphere around the rhodium atom. acs.orgresearchgate.net This structural rigidity enhances catalyst stability and can provide precise control over the catalytic process. researchgate.net For example, Rh(I) complexes with POCOP-type pincer ligands have demonstrated high turnover numbers (up to 20,000) in the dimerization of terminal alkynes. acs.org The electronic properties of these pincer ligands can be fine-tuned, for instance, by incorporating a naphthalenediimide (NDI) moiety, which allows the catalyst's activity to be modulated through external redox or supramolecular stimuli. nih.gov

Supramolecular Ligands: Another innovative approach involves the use of supramolecular assembly to form bidentate ligands in situ. nih.gov This strategy uses non-covalent interactions, such as hydrogen bonds, to bring together two monodentate ligand building blocks. acs.orgacs.org For instance, a phosphoramidite (B1245037) ligand can form a hydrogen bond with a urea-functionalized phosphine (B1218219) or a phosphine oxide, creating a highly organized bidentate system around the rhodium center. nih.govacs.org These supramolecular catalysts have proven highly effective in asymmetric hydrogenation, achieving excellent enantioselectivity (up to 99.9% ee) by using hydrogen bonds to orient the substrate correctly during the reaction. nih.govacs.org The modularity of this approach allows for the rapid generation of diverse catalyst libraries for high-throughput screening. nih.gov

Chiral Bidentate Phosphines and Analogues: The development of novel chiral bidentate ligands remains a cornerstone of asymmetric catalysis. Hybrid ligands, such as phosphine-phosphoramidites and phosphine-phosphorodiamidites, are synthesized and used with rhodium precursors like [Rh(CO)₂(acac)] to achieve exceptional regio- and enantioselectivities in reactions like hydroformylation. rsc.orgacs.org Small modifications to the ligand backbone can have a large effect on the geometry of the active catalytic species, enabling fine-tuning of the catalyst's performance. rsc.org For example, certain bidentate phosphine-phosphorodiamidite ligands have led to branched-to-linear product ratios (b/l) of over 1000:1 and enantiomeric excesses (ee) up to 97% in the asymmetric hydroformylation of vinyl esters. acs.org

Ligand ArchitectureKey FeaturesImpact on CatalysisExample Application
Pincer Ligands (e.g., POCOP, PNP)Rigid tridentate coordination, high thermal stability. acs.orgresearchgate.netEnhances catalyst longevity and control; allows for redox/stimuli-responsive activity. acs.orgnih.govAlkyne Dimerization acs.org
Supramolecular LigandsSelf-assembly via non-covalent bonds (e.g., H-bonds); modular design. nih.govCreates highly ordered chiral environments; enables rapid catalyst library generation. nih.govacs.orgAsymmetric Hydrogenation acs.org
Chiral Bidentate PhosphinesHybrid donor atoms (e.g., P/N); tunable steric and electronic properties. rsc.orgacs.orgHigh chemo-, regio-, and enantioselectivity. acs.orgAsymmetric Hydroformylation acs.org

Advanced Computational Approaches for Rational Catalyst Design and Reaction Optimization

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of catalysts derived from this compound. By modeling reaction mechanisms and predicting catalyst properties, researchers can move from trial-and-error experimentation to rational, data-driven design.

Density Functional Theory (DFT): DFT calculations are widely used to elucidate complex reaction mechanisms at the molecular level. nih.gov This method provides detailed energy profiles of catalytic cycles, helping to identify rate-determining steps and the origins of selectivity. nih.govdntb.gov.ua For example, DFT studies on rhodium-catalyzed hydroamination have revealed that the turnover-limiting step is protonolysis and that ligand binding energies are crucial for catalyst activity. nih.govnih.gov In asymmetric ring-opening reactions, DFT has successfully predicted the observed enantioselectivity (98% ee) and identified the key ring-opening step as being rate- and enantio-determining. nih.gov Such insights are critical for rationally modifying ligand structures to improve catalyst performance.

Machine Learning (ML): The integration of machine learning is revolutionizing catalyst development by leveraging large datasets to predict outcomes and optimize reaction conditions. beilstein-journals.org ML models, such as random forests, can be trained on experimental data to identify key "descriptors"—fundamental catalyst and reactant properties—that correlate with performance metrics like activity and selectivity. nih.govacs.org For instance, an ML approach was used to predict the performance of promoted rhodium-based catalysts for higher alcohol synthesis, identifying the promoter's cohesive energy and its alloy formation energy with rhodium as significant descriptors. acs.org Active learning strategies further enhance this process, where the ML algorithm prospectively suggests new experiments to perform, minimizing the number of experiments needed to find optimal conditions. duke.edu This approach has been shown to identify suitable reaction conditions in as few as 10-20 experiments. duke.edu

Computational Screening and Databases: A major goal of computational catalysis is the high-throughput screening of potential catalysts before synthesis. This involves creating databases of calculated properties for a range of virtual ligand structures. bris.ac.uk For example, a database of dirhodium(II) catalysts was developed based on DFT-calculated steric and electronic parameters, creating a "map" of the catalyst space that can guide the selection of catalysts for specific applications. bris.ac.uk Similar data-driven frameworks are being developed to screen for transition states, which are mechanistically rigorous but computationally expensive to find. By combining ML force fields with automated structure generation, these methods can explore transition states at speeds 10,000 times faster than conventional DFT, enabling large-scale catalyst screening. acs.org

Computational ApproachPrimary FunctionApplication in Rhodium Catalysis
Density Functional Theory (DFT)Elucidates reaction mechanisms and predicts reaction energetics. nih.govacs.orgInvestigates transition states, rationalizes stereo- and regioselectivity, and identifies rate-limiting steps. nih.gov
Machine Learning (ML)Predicts catalyst performance and optimizes reaction conditions from data. beilstein-journals.orgIdentifies key catalytic descriptors, suggests optimal promoters, and guides experimental design with active learning. acs.orgduke.edu
Computational ScreeningPerforms high-throughput virtual testing of candidate catalysts. bris.ac.ukCreates catalyst "maps" based on calculated properties to facilitate rational catalyst selection. bris.ac.uk

Integration of this compound Chemistry into Sustainable Chemical Processes

A major thrust of contemporary research is the incorporation of rhodium catalysis into processes that are environmentally benign and economically viable, a concept central to green chemistry. acs.org This involves using renewable feedstocks, employing greener solvents, and valorizing waste streams like carbon dioxide.

Upgrading of Biomass-Derived Feedstocks: this compound and its derivatives are promising catalysts for upgrading bio-oils, which are produced from the pyrolysis of biomass like switchgrass. researchgate.netnih.gov These oils are rich in oxygenated compounds, which makes them acidic, viscous, and unsuitable as drop-in fuels. nih.govmdpi.com Catalytic hydrodeoxygenation (HDO) using rhodium-on-carbon (Rh/C) or rhodium-on-zirconia (Rh/ZrO₂) catalysts can effectively remove oxygen, reduce acidity, and increase the fuel's calorific value. researchgate.netresearchgate.net Research shows that rhodium catalysts can completely hydrogenate model compounds like guaiacol (B22219) into non-oxygenated hydrocarbons, demonstrating their potential for converting inedible lignocellulose into valuable chemicals and fuels. researchgate.netnih.gov

Carbon Dioxide (CO₂) Utilization: Utilizing CO₂ as a C1 feedstock is a key goal for sustainable chemistry, as it offers a way to convert a greenhouse gas into value-added chemicals. nih.gov Rhodium(I) catalysts are being explored for reactions that incorporate CO₂ or its derivatives. For example, a rhodium(I)-catalyzed Pauson-Khand-type reaction has been developed that uses formic acid as a surrogate for carbon monoxide (CO). rsc.org Since formic acid can be produced by the catalytic hydrogenation of CO₂, this process represents an indirect and green pathway for the chemical valorization of CO₂ into complex molecules like bicyclic cyclopentenones. rsc.org Other strategies focus on the cycloaddition of CO₂ to epoxides to form cyclic carbonates, which are valuable as green solvents and electrolyte components. mdpi.commdpi.com

Sustainable ProcessObjectiveRole of Rhodium CatalysisExample Application
Biomass UpgradingConvert renewable, non-food biomass into fuels and chemicals.Catalyzes hydrodeoxygenation (HDO) to remove oxygen from bio-oils. mdpi.comresearchgate.netConversion of pyrolysis oil into hydrocarbons. researchgate.net
Green SolventsReduce reliance on hazardous organic solvents. acs.orgEnables efficient catalysis in aqueous micellar systems or bio-derived solvents like ethanol. semanticscholar.orgrsc.orgHydrogenation in aqueous media. rsc.org
CO₂ UtilizationUse waste CO₂ as a chemical feedstock. nih.govCatalyzes reactions that incorporate CO₂ or its derivatives (e.g., formic acid) into organic molecules. rsc.orgPauson-Khand reaction using a CO₂-derived CO surrogate. rsc.org

Q & A

Q. Basic

  • Infrared (IR) Spectroscopy : Identifies ν(CO) stretches (~2000 cm⁻¹) and acetylacetonate ligand vibrations (C=O at ~1600 cm⁻¹, C-H bending at ~1520 cm⁻¹).
  • Nuclear Magnetic Resonance (NMR) : ¹³C NMR confirms ligand coordination (e.g., acetylacetonate carbons at ~100–110 ppm).
  • X-ray Crystallography : Resolves the square-planar geometry of the Rh(I) center and ligand bonding angles.
  • Elemental Analysis : Validates purity (>97% by CHN analysis). Always report peak assignments, crystallographic data (e.g., CCDC numbers), and batch-specific purity .

In what types of catalytic reactions is this compound commonly employed?

Basic
This complex is used in:

  • Hydroformylation : Converts alkenes to aldehydes via CO/H₂ insertion.
  • Carbonylation : Activates C-H bonds in aromatic substrates for carboxylation.
  • Asymmetric Hydrogenation : The acetylacetonate ligand stabilizes low-coordinate Rh intermediates, enabling enantioselective reductions.
    Mechanistically, the Rh(I) center undergoes oxidative addition with substrates (e.g., H₂ or CO) and reductive elimination to form products .

How do ligand modifications influence the catalytic activity of this compound in asymmetric synthesis?

Q. Advanced

  • Electron-Withdrawing Groups (EWGs) : Increase electrophilicity at Rh, accelerating oxidative addition (e.g., CF₃-substituted acetylacetonate improves hydroformylation rates).
  • Steric Effects : Bulky substituents (e.g., tert-butyl) on the ligand enhance enantioselectivity by restricting substrate approach.
  • Methodology : Use DFT calculations to predict electronic effects and kinetic studies (e.g., Eyring plots) to quantify activation barriers. Compare with analogs like Rh(CO)₂(acac) derivatives .

How can researchers resolve contradictions in reported turnover numbers (TONs) for hydroformylation using this complex?

Q. Advanced

  • Reaction Conditions : Standardize CO/H₂ pressure (e.g., 10–20 bar), solvent (toluene vs. THF), and substrate purity.
  • Catalyst Speciation : Monitor for Rh cluster formation via in situ IR or EXAFS, which can reduce effective TONs.
  • Control Experiments : Add CO inhibitors (e.g., PPh₃) to test for homogeneous vs. heterogeneous catalysis. Cross-validate TONs using GC-MS with internal standards .

What are the optimal storage conditions to prevent decomposition of this compound?

Q. Advanced

  • Storage : Under argon at –20°C in amber vials to prevent photodegradation.
  • Moisture Sensitivity : Hydrolysis of CO ligands occurs in humid environments, detectable by IR loss of ν(CO) peaks. Use gloveboxes for handling and anhydrous solvents (e.g., degassed THF) .

What experimental controls are critical when studying catalytic cycles involving this complex?

Q. Advanced

  • Poisoning Tests : Introduce CO or phosphines to quench active species and confirm homogeneity.
  • Isotopic Labeling : Use ¹³CO to track insertion steps via NMR or IR.
  • Kinetic Profiling : Perform time-resolved spectroscopy to identify rate-determining steps.
  • Comparators : Benchmark against Rh(III) precursors (e.g., RhCl₃) to rule out oxidation state changes .

What challenges arise in interpreting the ¹H NMR spectra of this complex, and how are they mitigated?

Q. Advanced

  • Paramagnetic Broadening : Rh(I) can cause signal broadening. Use low-temperature (e.g., –40°C) ¹H NMR or switch to ¹³C NMR.
  • Ligand Fluxionality : Dynamic exchange between carbonyl and acetylacetonate ligands may obscure splitting patterns. Variable-temperature NMR and 2D-COSY experiments resolve these effects .

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